molecular formula C21H24N2O2 B5884484 (Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

(Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B5884484
M. Wt: 336.4 g/mol
InChI Key: KTHDIZCTVDOLKQ-MSUUIHNZSA-N
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Description

(Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperazine ring is known to interact with various biological targets, making it a valuable tool in pharmacological research .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake . The methoxyphenyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is unique due to its combination of a piperazine ring and a propenone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

(Z)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-17(16-18-8-4-3-5-9-18)21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,16H,12-15H2,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDIZCTVDOLKQ-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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